molecular formula C19H22FNO4S B12209063 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-methylpropanamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-methylpropanamide

Cat. No.: B12209063
M. Wt: 379.4 g/mol
InChI Key: YIFGUONXCVSNBM-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-methylpropanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a dioxidotetrahydrothiophene ring, a fluorophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-methylpropanamide typically involves multi-step organic reactions. The starting materials include tetrahydrothiophene, 4-fluorophenylfuran, and 2-methylpropanamide. The synthesis may involve the following steps:

    Oxidation: Tetrahydrothiophene is oxidized to form 1,1-dioxidotetrahydrothiophene.

    Coupling Reaction: The oxidized product is then coupled with 4-fluorophenylfuran under specific conditions to form an intermediate.

    Amidation: The intermediate is reacted with 2-methylpropanamide to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-2-methylpropanamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-methylpropanamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-methylpropanamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C19H22FNO4S

Molecular Weight

379.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-methylpropanamide

InChI

InChI=1S/C19H22FNO4S/c1-13(2)19(22)21(16-9-10-26(23,24)12-16)11-17-7-8-18(25-17)14-3-5-15(20)6-4-14/h3-8,13,16H,9-12H2,1-2H3

InChI Key

YIFGUONXCVSNBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N(CC1=CC=C(O1)C2=CC=C(C=C2)F)C3CCS(=O)(=O)C3

Origin of Product

United States

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